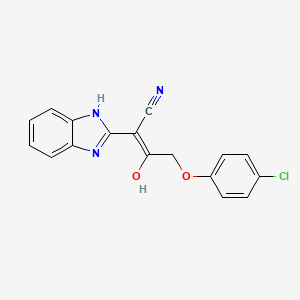![molecular formula C22H19N3O4 B11674261 2-{[(4-nitrophenyl)carbonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B11674261.png)
2-{[(4-nitrophenyl)carbonyl]amino}-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrobenzamido)-N-(2-phenylethyl)benzamide: is an organic compound that features both nitrobenzamide and phenylethylbenzamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzamido)-N-(2-phenylethyl)benzamide typically involves the following steps:
Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce the nitro group at the para position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amidation Reaction: The nitrobenzamide is then subjected to an amidation reaction with 2-phenylethylamine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Nitrobenzamido)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the amide nitrogen.
Oxidation: Although less common, the phenylethyl group can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(4-Aminobenzamido)-N-(2-phenylethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenylethyl group.
科学的研究の応用
2-(4-Nitrobenzamido)-N-(2-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-nitrobenzamido)-N-(2-phenylethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the amide linkage provides stability and specificity in binding interactions.
類似化合物との比較
Similar Compounds
4-Nitrobenzamide: Lacks the phenylethyl group, making it less hydrophobic and potentially less bioactive.
N-Phenylethylbenzamide: Lacks the nitro group, which reduces its reactivity and potential for bioreduction.
2-(4-Aminobenzamido)-N-(2-phenylethyl)benzamide: The reduced form of the target compound, with different chemical and biological properties.
Uniqueness
2-(4-Nitrobenzamido)-N-(2-phenylethyl)benzamide is unique due to the presence of both a nitro group and a phenylethyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.
特性
分子式 |
C22H19N3O4 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
2-[(4-nitrobenzoyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C22H19N3O4/c26-21(17-10-12-18(13-11-17)25(28)29)24-20-9-5-4-8-19(20)22(27)23-15-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,27)(H,24,26) |
InChIキー |
RZQNCXHKPPGNDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[2-(benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B11674183.png)
![2-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11674190.png)
![5-({3-[6-Nitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzoyl}amino)isophthalic acid](/img/structure/B11674198.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide](/img/structure/B11674199.png)
![4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B11674207.png)
![4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11674213.png)
![4-{(E)-[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11674214.png)
![N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11674216.png)
![4-{(1E)-1-[2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11674219.png)
![2-(Dimethylamino)-6,7-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B11674230.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11674232.png)
![2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide](/img/structure/B11674240.png)
![(5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674257.png)

